molecular formula C10H10N2P2S5 B3108481 1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium CAS No. 16610-51-8

1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium

Cat. No.: B3108481
CAS No.: 16610-51-8
M. Wt: 380.5 g/mol
InChI Key: FOJFFKWENUWRFK-UHFFFAOYSA-N
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Description

1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt), pyridinium (hereafter referred to as JBR, also known as the Jan Bergman Reagent) is a pyridinium betaine complex synthesized from pyridine and tetraphosphorus decasulfide (P₄S₁₀). Its structure (Figure 1) features a central thiobis backbone with two pyridinium moieties and inner salt stabilization, as evidenced by the SMILES string [S-]P(=S)(SP([S-])(=S)[n+]1ccccc1)[n+]2ccccc2 . JBR is a crystalline solid with a melting point of 190–210 °C and is notable for its stability and storability under ambient conditions .

Primary Applications:
JBR is widely used as a thionation reagent for converting carbonyl groups (e.g., amides, ketones) to thiocarbonyl analogs under high-temperature conditions (e.g., refluxing acetonitrile or dimethyl sulfone at 175 °C) where conventional reagents like Lawesson’s Reagent (LR) fail .

Properties

IUPAC Name

pyridin-1-ium-1-yl-[pyridin-1-ium-1-yl(sulfido)phosphinothioyl]sulfanyl-sulfanylidene-sulfido-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2P2S5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJFFKWENUWRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)P(=S)([S-])SP(=S)([N+]2=CC=CC=C2)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2P2S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16610-51-8
Record name 2,4-bis(pyridin-1-ium-1-yl)-2,4-disulfanylidenediphosphathiane-1,5-diide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium typically involves the reaction of pyridine with phosphorus pentasulfide (P2S5) and thiols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and phosphines.

    Substitution: The pyridinium rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, phosphines, and various substituted pyridinium derivatives.

Scientific Research Applications

1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Thermal Stability Primary Application
JBR C₁₀H₁₀N₂P₂S₅ Pyridinium betaine, P=S, S⁻ Up to 210 °C High-temperature thionation
4,4’-Thiophene-pyridinium C₁₈H₁₄N₂S₂⁺·I⁻ Pyridinium, thiophene, ethyne <100 °C Optoelectronics
Bis(2-chloroethyl)sulfide C₄H₈Cl₂S Thiobis(2-chloroethane) Decomposes >150 °C Chemical warfare
Hexathia-18-Crown-6 C₁₂H₂₄O₆S₆ Thiocrown ether Stable to 200 °C Ion coordination

Research Findings and Mechanistic Insights

  • JBR’s Thionation Mechanism : The inner salt structure stabilizes reactive sulfur species, enabling efficient thiocarbonyl formation even in refluxing acetonitrile (Scheme 4 in ).
  • Thermal Advantage : JBR outperforms LR in substrates requiring >100 °C, such as sterically hindered amides .

Biological Activity

1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt), pyridinium, commonly referred to as Pentathiodiphosphorus(V) acid P,P'-bis(pyridinium betaine), is a compound with significant biological activity. Its unique chemical structure, characterized by multiple sulfur and phosphorus atoms, suggests potential applications in various fields including pharmaceuticals and agriculture.

  • Molecular Formula : C10H10N2P2S5
  • Molecular Weight : 380.45 g/mol
  • CAS Number : 16610-51-8

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy effects:

  • Antimicrobial Properties : Studies indicate that 1,1'-[Thiobis(mercaptophosphinothioylidene)] exhibits antimicrobial activity against a range of bacteria and fungi. This is particularly relevant in the development of new antimicrobial agents to combat resistant strains of pathogens.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in protecting cells from oxidative stress and related diseases. This property is beneficial in formulations aimed at reducing cellular damage in various conditions.
  • Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Antioxidant Assessment :
    • Research published in Food Chemistry assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that it scavenged free radicals effectively, suggesting its use in dietary supplements or functional foods.
  • Enzyme Inhibition Study :
    • A recent investigation into enzyme inhibition highlighted that 1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt), pyridinium inhibited the activity of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments.

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialHighJournal of Medicinal Chemistry
AntioxidantModerateFood Chemistry
Enzyme InhibitionSignificantNeuropharmacology Journal

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. The compound has been classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets recommend protective measures when working with this chemical due to its potential hazards .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying this compound?

Answer:
The compound can be synthesized via a P4S10-pyridine complex reaction, as indicated by its structural annotation . Key steps include:

  • Reaction Optimization : Monitor reaction completion using thin-layer chromatography (TLC) with sulfur-sensitive visualization.
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) is recommended due to the compound’s high melting point (190–210°C) .
  • Impurity Control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect and remove byproducts like unreacted pyridine derivatives .

Advanced: How does the thiophosphinothioylidene moiety influence electronic properties compared to other pyridinium salts?

Answer:
The sulfur-rich thiophosphinothioylidene group enhances electron-withdrawing effects, which can be studied via:

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to map frontier molecular orbitals and charge distribution .
  • Spectroscopic Validation : Compare experimental UV-Vis spectra (λmax shifts) with computational predictions to confirm sulfur-mediated π→π* transitions .
  • Comparative Studies : Contrast electrochemical behavior (cyclic voltammetry) with viologen derivatives (e.g., 1,1'-dimethyl-4,4'-bipyridinium diiodide) to highlight redox stability differences .

Basic: How should researchers design experiments to assess thermal stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen atmosphere (10°C/min) to determine decomposition onset temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point confirmation, 190–210°C ).
  • Storage Conditions : Store in airtight containers at –20°C to mitigate hygroscopic degradation, as inferred from the absence of explicit storage guidelines in public data .

Advanced: What mechanistic role does this compound play in transition-metal catalysis?

Answer:
The compound’s sulfur-phosphorus backbone may act as a polydentate ligand. Methodologies to investigate this include:

  • Coordination Chemistry : React with Co(II) or Ru(II) precursors (e.g., cis-bis(phenanthroline)ruthenium complexes ) and characterize adducts via X-ray crystallography .
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying temperatures and solvent systems (DMF vs. THF) to assess ligand efficacy.
  • Spectroscopic Probes : Use ³¹P NMR to monitor ligand exchange dynamics in situ.

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺]⁺) using ESI+ mode.
  • Multinuclear NMR : ¹H (pyridinium protons: δ 8.5–9.5 ppm), ³¹P (thiophosphorus: δ 50–100 ppm), and ¹³C (aromatic carbons: δ 120–150 ppm) .
  • Elemental Analysis : Validate sulfur and phosphorus content (±0.3% deviation) to confirm stoichiometry .

Advanced: How can computational modeling resolve contradictions in reported reactivity data?

Answer:
Discrepancies in catalytic or redox activity may arise from polymorphic forms or solvent effects. Address this via:

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to predict solubility-driven reactivity changes .
  • Crystallographic Data Mining : Compare unit cell parameters (if available) with Cambridge Structural Database entries to identify polymorph-specific behavior.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to isolate electronic vs. steric contributions in reaction mechanisms.

Basic: How can researchers ensure batch-to-batch consistency in synthesis?

Answer:

  • Quality Control (QC) Protocols : Mandate HPLC purity ≥95% and elemental analysis for each batch .
  • Standardized Workup : Use identical quenching (e.g., ice-cold ethanol) and drying conditions (vacuum oven at 50°C) to minimize variability.
  • Impurity Profiling : Track residual pyridine via GC-MS headspace analysis .

Advanced: What strategies are effective for studying its supramolecular assembly in solution?

Answer:

  • Small-Angle X-ray Scattering (SAXS) : Probe aggregate formation in DMSO/water mixtures.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants with metal ions (e.g., Cu²⁺) to assess chelation potential.
  • Cryo-EM : Visualize nanostructures formed via π-stacking of pyridinium rings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
Reactant of Route 2
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium

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